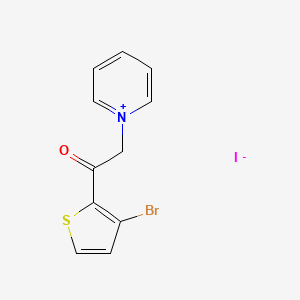
3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related nitro, amino, and acetamino derivatives of benzofurans is described in the first paper. The process involves the cyclo-dehydration of nitrophenoxy butanones using polyphosphoric acid or sulfuric acid to yield nitrobenzofurans, which are then reduced to aminobenzofurans or converted to acetaminobenzofurans through acetylation . Although the target compound is not a benzofuran derivative, the methods used for the synthesis of nitro groups and subsequent reactions could be relevant.
Molecular Structure Analysis
The third paper discusses the molecular structure of a triradical compound, which is not directly related to the target compound. However, it provides insights into the structural analysis techniques, such as X-ray diffraction, that could be applied to determine the molecular structure of "3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one" . The fourth paper provides an example of how X-ray diffraction analysis and NMR spectroscopy are used to establish the configuration of a molecule in both crystal and solution, which could be applicable to the structural analysis of the target compound .
Chemical Reactions Analysis
The second paper describes the organocatalytic asymmetric Michael addition of a dioxanone to nitro alkenes, resulting in polyfunctional nitro ketones . This reaction is an example of how nitro groups can participate in chemical reactions, which might be extrapolated to understand how the nitro group in "3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one" could react under similar conditions.
Physical and Chemical Properties Analysis
None of the papers directly provide information on the physical and chemical properties of "3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one". However, the general properties of nitro compounds, such as their reactivity in Michael addition reactions , and the structural information obtained through spectroscopic methods , can give some indication of the properties that might be expected for the target compound.
Scientific Research Applications
Synthesis and Structural Analysis:
- Ansell, Moore, and Nielsen (1971) explored the intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts, leading to the synthesis of unique butenolide derivatives with a 2-hydroxyimino-substituent. Their study included crystal structure analysis using X-ray crystallography (Ansell, Moore, & Nielsen, 1971).
- Ye et al. (2015) synthesized novel cis-N-acyl-2,3-dimethyl-3,4-2H-1,4-benzoxazine derivatives via acylation, starting from 3-(o-nitrophenoxy)butan-2-one. The study emphasized the structural determination using X-ray crystallography (Ye, Yang, Zhao, Gao, & Fu, 2015).
Polymer Science:
- Faghihi et al. (2011) conducted research in polymer science, synthesizing new thermally stable and organosoluble poly(ether–ester–imide)s. These polymers were characterized for their thermal stability and solubility, contributing to the development of new materials (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Chemical Synthesis and Potential Medical Applications:
- Grafa and Ali (2022) synthesized novel Schiff bases and conducted analytical studies to evaluate their potential as anti-cancer drugs. This research highlights the potential medicinal applications of compounds derived from 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (Grafa & Ali, 2022).
Thermosetting and Electrochemical Properties:
- Fukuhara et al. (2004) developed new thermosetting poly(phenylene ether)s containing allyl groups, emphasizing the importance of such compounds in creating high-performance materials with specific thermal properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
- Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene and 4-nitrophenol, contributing to the understanding of electrochemical processes in ionic liquids, which is crucial for advancements in electrochemistry (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)11(14)8-17-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGWUAFDCYXSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268923 | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one | |
CAS RN |
32278-17-4 | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32278-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)
![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)